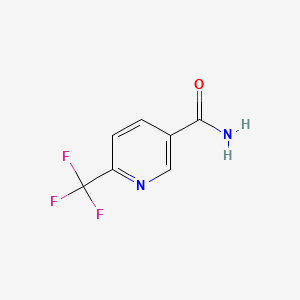

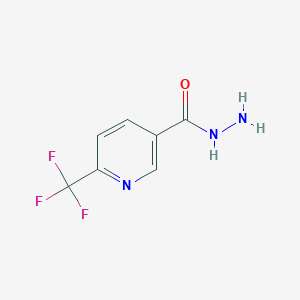

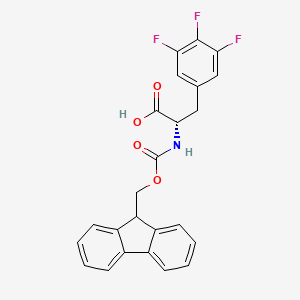

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid

説明

Enantioselective Synthesis Analysis

The enantioselective synthesis of amino acid derivatives is a critical area of study in the field of organic chemistry, particularly for the development of biologically active compounds. The paper titled "Enantioselective synthesis of (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid (=3'-phosphono-L-tyrosine) and its incorporation into peptides" describes the asymmetric synthesis of a new amino acid derivative, which is a process that could be analogous to the synthesis of "(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid". The synthesis involves the use of a Schollkopf synthesis and the incorporation of the protected amino acid into a biologically active dodecapeptide using the Fmoc strategy of solid-phase peptide synthesis. This method provides a pathway for the synthesis of complex amino acids with potential applications in pharmaceuticals.

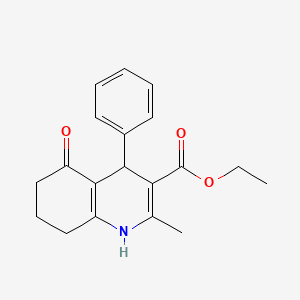

Molecular Structure Analysis

The molecular structure of chiral compounds is of great importance as it can influence the biological activity of the compound. In the paper "Synthesis and analytical properties of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid" , the absolute configuration of a chiral propionic acid derivative is determined using X-ray structural analysis. The study reveals that the methoxyl and carbonyl groups of the ester are in a syn-periplanar position, which is a detail that could be relevant to the structural analysis of "(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid". Understanding the stereochemistry and conformation of such compounds is essential for predicting their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of a compound is largely determined by its functional groups and molecular structure. While the provided papers do not directly discuss the chemical reactions of "(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid", they do provide insight into the types of reactions that similar compounds can undergo. For instance, the Fmoc strategy mentioned in paper involves the selective deprotection of functional groups, which is a common reaction in peptide synthesis. This information can be extrapolated to understand the potential chemical reactions that "(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid" may undergo, such as deprotection or coupling reactions in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The papers provided do not directly discuss the properties of "(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid", but they do offer a glimpse into the properties of structurally related compounds. For example, the X-ray structural analysis in paper provides information on the crystal structure, which can be related to the compound's solubility and stability. Additionally, the synthesis methods described in paper may affect the purity and yield of the compound, which are important physical properties in the context of pharmaceutical development.

科学的研究の応用

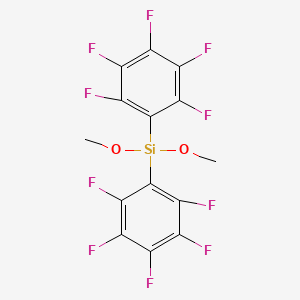

Environmental Persistence and Bioaccumulation

Perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) are environmental contaminants noted for their persistence and bioaccumulation potential. Research by Conder et al. (2008) highlights the environmental behavior and bioaccumulation potential of PFCAs, noting that bioconcentration and bioaccumulation are directly related to the length of the fluorinated carbon chain. The study found that PFASs are more bioaccumulative than PFCAs of the same carbon chain length, and PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria, underscoring the need for further research to fully characterize the bioaccumulation potential of longer-chain PFCAs Conder, Hoke, de Wolf, Russell, & Buck, 2008.

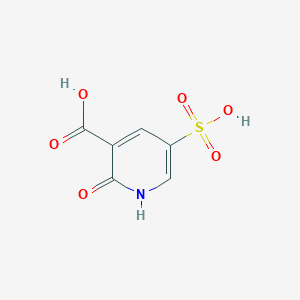

Chemical Synthesis and Applications

Phosphonic acids, structurally related to the compound through their use of similar functional groups, have been employed in various applications, including drug synthesis, materials science, and analytical chemistry. Sevrain et al. (2017) discuss the versatile use of phosphonic acids in designing bioactive compounds, bone-targeting agents, and supramolecular materials, showcasing the broad applicability of such molecules in research and industry Sevrain, Berchel, Couthon, & Jaffrès, 2017.

Biomass-derived Chemicals for Drug Synthesis

Levulinic acid (LEV), derived from biomass, serves as a precursor for synthesizing a variety of value-added chemicals and drugs. Zhang et al. (2021) review the use of LEV in cancer treatment, medical materials, and other fields, demonstrating the potential of biomass-derived chemicals in reducing drug synthesis costs and simplifying synthesis steps Zhang, Wang, Liu, Wang, Xu, & Ma, 2021.

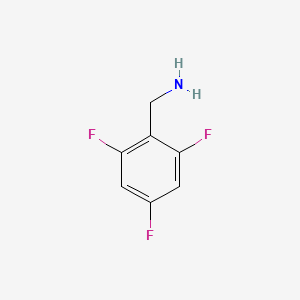

Sorption of Chemicals to Environmental Matrices

The sorption behavior of herbicides, including those with similar structural features to (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid, to various environmental matrices such as soil and organic matter, has been explored. Werner, Garratt, and Pigott (2012) review experiments on the soil-water distribution of phenoxy herbicides, highlighting the importance of soil organic matter and iron oxides as relevant sorbents Werner, Garratt, & Pigott, 2012.

作用機序

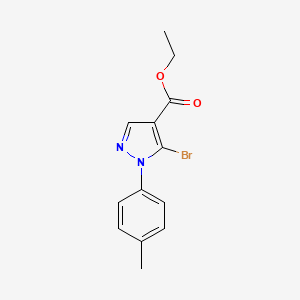

This compound is a derivative of phenylalanine, which is one of the essential amino acids. It is used in peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group is a protective group often used in the synthesis of peptides. The 3,4,5-trifluoro substitution on the phenyl ring of phenylalanine could potentially alter its interactions with enzymes and receptors, but specific details would depend on the context of the peptide in which it is incorporated.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO4/c25-19-9-13(10-20(26)22(19)27)11-21(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21H,11-12H2,(H,28,31)(H,29,30)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMUACAZWGQRRL-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380734 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,4,5-trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid | |

CAS RN |

205526-30-3 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,4,5-trifluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluoro-L-phenylalanine, N-FMOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)